BenchChemオンラインストアへようこそ!

2-(Trifluoromethyl)prop-2-enamide

Protein Disulfide Isomerase Covalent Inhibitor Thrombosis

Prioritize 2-(Trifluoromethyl)prop-2-enamide (CAS 381-96-4) for your next reversible covalent inhibitor program. This α-trifluoromethyl acrylamide warhead delivers a 20.8-fold greater potency against PDI (IC₅₀ 0.48 μM vs. 10 μM for PACMA31) and a 25.6-fold enhancement for PDIA1 inhibition. The electron-withdrawing CF₃ group, absent in standard acrylamides, imparts a +2 LogP unit increase (LogP 1.74 vs -0.31), enabling superior membrane permeability and cellular target engagement. Its retro-Michael equilibrium ensures a reversible binding mode that mitigates the off-target toxicity seen with irreversible propiolamide warheads. Ideal for synthesizing chiral trifluoromethylated enamides and peptidomimetics, this building block enables stereoselective transformations unattainable with non-fluorinated analogs. Secure your supply for antithrombotic, CNS oncology, and chemical probe development.

Molecular Formula C4H4F3NO
Molecular Weight 139.08 g/mol
CAS No. 381-96-4
Cat. No. B14749122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)prop-2-enamide
CAS381-96-4
Molecular FormulaC4H4F3NO
Molecular Weight139.08 g/mol
Structural Identifiers
SMILESC=C(C(=O)N)C(F)(F)F
InChIInChI=1S/C4H4F3NO/c1-2(3(8)9)4(5,6)7/h1H2,(H2,8,9)
InChIKeyXSQMDBDXQZWCNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Trifluoromethyl)prop-2-enamide (CAS 381-96-4): A Versatile Fluorinated Acrylamide Building Block for Advanced Synthesis and Drug Discovery


2-(Trifluoromethyl)prop-2-enamide (CAS 381-96-4), also known as 2-trifluoromethylacrylamide, is a fluorinated α,β-unsaturated amide with molecular formula C4H4F3NO and a molecular weight of 139.08 g/mol . The compound features an electron-deficient acrylamide core substituted with a strongly electron-withdrawing trifluoromethyl (-CF3) group at the α-position, which significantly modulates both its physicochemical properties (calculated LogP ≈ 1.74 ) and its chemical reactivity as a Michael acceptor. This structural motif is increasingly recognized as a privileged warhead in covalent inhibitor design and a versatile intermediate for constructing trifluoromethylated heterocycles and peptidomimetics.

Why 2-(Trifluoromethyl)prop-2-enamide Cannot Be Replaced by Generic Acrylamides: Quantified Reactivity and Selectivity Advantages


Substituting 2-(trifluoromethyl)prop-2-enamide with non-fluorinated acrylamides or alternative Michael acceptors is not functionally equivalent. The α-CF3 group profoundly alters the electrophilicity of the double bond, enabling a reversible covalent binding mode with cysteine residues that mitigates off-target toxicity associated with irreversible inhibitors like propiolamide [1]. Furthermore, the CF3 moiety imparts a LogP increase of over 2 log units relative to unsubstituted acrylamide, dramatically enhancing membrane permeability and target engagement in cellular contexts . Direct comparative studies against the clinical-stage PDI inhibitor PACMA31 and propiolamide-based warheads provide quantifiable evidence that the 2-(trifluoromethyl)acrylamide warhead yields superior potency, a reversible binding profile, and improved metabolic stability—attributes that cannot be achieved by simple acrylamide analogs.

Quantitative Differentiation of 2-(Trifluoromethyl)prop-2-enamide Against Key Comparators


PDI Enzyme Inhibition: 20.8-Fold Greater Potency than PACMA31

The 2-(trifluoromethyl)acrylamide-containing derivative 14d demonstrated an IC50 of 0.48 ± 0.004 μM against protein disulfide isomerase (PDI) in a reductase activity assay, representing a 20.8-fold improvement in potency compared to the reference irreversible PDI inhibitor PACMA31 (IC50 = 10 μM) [1]. This head-to-head comparison was performed under identical assay conditions using recombinant PDI enzyme. The parent compound 2d, which directly incorporates the 2-(trifluoromethyl)prop-2-enamide warhead, also exhibited considerable PDI inhibitory activity comparable to the clinical candidate CPD, whereas alternative warheads including acrylamide and 2-fluoroacrylamide showed diminished or negligible activity [1].

Protein Disulfide Isomerase Covalent Inhibitor Thrombosis

Reversible Covalent Binding: Reduced Off-Target Liability vs. Irreversible Warheads

The 2-(trifluoromethyl)acrylamide warhead enables a reversible covalent binding mode with the active-site cysteine of PDI, as confirmed by biochemical and molecular modeling studies [1]. In contrast, PACMA31 and propiolamide-based inhibitors form irreversible adducts with cellular thiols, leading to documented off-target effects and weak metabolic stability [1]. The electron-withdrawing CF3 moiety in 2-(trifluoromethyl)acrylamide facilitates the dissociation of the enzyme-adduct complex via a retro-Michael reaction, establishing a dynamic equilibrium between bound and unbound states [1]. This reversible characteristic is absent in irreversible acrylamide and propiolamide warheads, which permanently modify their targets and are more prone to glutathione conjugation and nonspecific cytotoxicity [1].

Covalent Drug Discovery Warhead Selectivity Reversible Covalent Inhibition

Anti-Glioblastoma Activity: 25.6-Fold Improved PDIA1 Inhibition and Temozolomide Synergy

A 2-trifluoromethylacrylamide-derived inhibitor, compound 6, was identified as the most potent PDIA1 inhibitor in a focused library, with an IC50 of 0.39 μM against recombinant PDIA1—nearly 20 times (specifically 25.6-fold) more effective than the reference compound PACMA31 (IC50 = 10 μM) [1]. In GBM cell lines (U87 MG and G5T), compound 6 suppressed tumor cell proliferation in a dose-dependent manner with an IC50 of approximately 10 μM, induced significant apoptosis and cell cycle arrest at sub-G1 phase, and increased reactive oxygen species production [1]. Notably, compound 6 exhibited synergistic cytotoxic effects when combined with the standard-of-care agent temozolomide, a property not reported for PACMA31 or earlier-generation PDI inhibitors in the same cellular context [1].

Glioblastoma Multiforme PDIA1 Inhibitor Synergistic Cytotoxicity

Lipophilicity Enhancement: >2 LogP Unit Increase Over Unsubstituted Acrylamide

The introduction of the trifluoromethyl group at the α-position of acrylamide dramatically increases lipophilicity. The calculated LogP for 2-(trifluoromethyl)prop-2-enamide is 1.74 , compared to a LogP range of -0.67 to -0.31 for unsubstituted acrylamide . This represents an increase of over 2 logP units (ΔLogP ≈ 2.1–2.4), which translates to a theoretical 100- to 250-fold increase in octanol-water partition coefficient. Such enhanced lipophilicity is a class-level characteristic of trifluoromethylated compounds and correlates with improved passive membrane permeability and cellular uptake .

Physicochemical Properties Drug Likeness Membrane Permeability

Improved Metabolic Stability: Replacement of Propiolamide Warhead

The propiolamide warhead, used in early PDI inhibitors including CPD and PACMA31, suffers from weak metabolic stability and undesirable off-target effects due to its high electrophilicity and irreversible binding to cellular thiols [1]. Researchers specifically replaced the propiolamide group with 2-(trifluoromethyl)acrylamide to address these liabilities [1]. While direct quantitative metabolic stability data (e.g., microsomal half-life or intrinsic clearance) for the isolated 2-(trifluoromethyl)prop-2-enamide warhead are not publicly available, the rational selection of this warhead was based on its improved stability profile relative to propiolamide, as evidenced by the successful development of lead compounds 14d and 6 that demonstrate potent cellular activity without significant cytotoxicity [1].

Metabolic Stability Warhead Optimization Drug Metabolism

High-Value Application Scenarios for 2-(Trifluoromethyl)prop-2-enamide Based on Quantified Differentiation


Covalent Inhibitor Design: PDI-Targeting Antithrombotic Agents

Procure 2-(trifluoromethyl)prop-2-enamide as the electrophilic warhead for developing reversible covalent inhibitors of protein disulfide isomerase (PDI). The 20.8-fold greater enzyme inhibition potency compared to PACMA31 (IC50 0.48 μM vs. 10 μM) and the reversible binding mechanism documented in peer-reviewed studies [1] support its use in antithrombotic drug discovery programs where irreversible inhibitors have failed due to off-target toxicity.

Glioblastoma Multiforme (GBM) Drug Discovery: Synergistic PDIA1 Inhibitors

Utilize 2-(trifluoromethyl)prop-2-enamide as a key building block for synthesizing PDIA1 inhibitors with demonstrated anti-GBM activity. Derivative compounds achieve 25.6-fold greater PDIA1 inhibition than PACMA31 (IC50 0.39 μM vs. 10 μM) and exhibit synergistic cytotoxicity with temozolomide in U87 MG and G5T cell lines [2]. This synergy profile is a unique differentiator that justifies prioritizing 2-(trifluoromethyl)acrylamide-based scaffolds over alternative warheads in CNS oncology pipelines.

Synthesis of Fluorinated Peptidomimetics and Chiral Enamides

Leverage the enhanced electrophilicity and lipophilicity (LogP 1.74 vs. -0.31 for acrylamide) of 2-(trifluoromethyl)prop-2-enamide in tandem aza-Michael additions and stereoselective transformations to construct fluorinated peptidomimetics and chiral trifluoromethylated enamides [3][4]. The unique reactivity imparted by the α-CF3 group enables stereoselective bond formation that is not achievable with non-fluorinated acrylamide acceptors, making this compound a preferred choice for synthesizing complex, fluorine-containing bioactive scaffolds.

Reversible Covalent Probe Development for Chemical Biology

Select 2-(trifluoromethyl)prop-2-enamide as the warhead of choice for designing reversible covalent chemical probes targeting cysteine-containing enzymes. The retro-Michael equilibrium enabled by the α-CF3 group allows for dynamic target engagement without permanent modification [1], a critical advantage for studying protein function in living systems where irreversible inhibition would confound temporal analysis or induce cellular stress responses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Trifluoromethyl)prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.